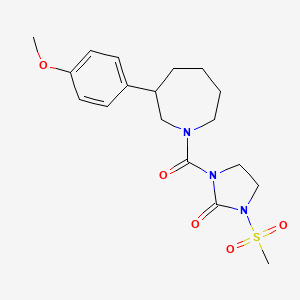
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a complex organic compound that features a combination of azepane, imidazolidinone, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one typically involves multi-step organic reactions. One possible route could include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.
Formation of the imidazolidinone ring: This can be synthesized through cyclization reactions involving urea derivatives.
Attachment of the methylsulfonyl group: This can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure might be useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-thione: Similar structure but with a thione group instead of an imidazolidinone.
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of an imidazolidinone.
Uniqueness
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-16-8-6-14(7-9-16)15-5-3-4-10-19(13-15)17(22)20-11-12-21(18(20)23)27(2,24)25/h6-9,15H,3-5,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVQUPIERKSLTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)N3CCN(C3=O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)
![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)


![1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2387118.png)

![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)


![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enylamino)propanoic Acid](/img/structure/B2387129.png)

